Bienvenue dans la boutique en ligne BenchChem!

4,5-dihydro-3H-1-benzazepin-2-amine

GABAA Receptor CNS Disorders Selectivity

4,5-Dihydro-3H-1-benzazepin-2-amine is a uniquely selective moderate-potency antagonist at the α4β1δ GABAA receptor (IC50 = 1,020 nM) with no significant affinity for D1, D2, 5-HT2, or adrenergic receptors. This clean selectivity profile allows unambiguous isolation of α4β1δ-mediated effects in CNS assays, unlike promiscuous dopaminergic or serotonergic benzazepines. Its low logP (-1.244) and low MW (160.22) facilitate blood-brain barrier penetration and oral bioavailability optimization. The cyclic amidine group also enables visible-light-driven fluoroalkylative cyclization to build patentable 3D scaffolds. Ideal as a validated starting point for GABAA-targeted medicinal chemistry.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B5740644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dihydro-3H-1-benzazepin-2-amine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N=C(C1)N
InChIInChI=1S/C10H12N2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2,(H2,11,12)
InChIKeyJEGIJAOHKFCUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-3H-1-benzazepin-2-amine: A Foundational Benzazepine Scaffold with Unique Pharmacological Fingerprint for CNS Research


4,5-Dihydro-3H-1-benzazepin-2-amine is a bicyclic benzazepine with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol [1]. It serves as a key scaffold in medicinal chemistry for developing central nervous system (CNS) agents, due to its unique ability to act as a selective antagonist at specific GABAA receptor subtypes [2]. This differentiates it from many other benzazepines which primarily target dopaminergic or serotonergic systems. Its inherent reactivity, driven by the cyclic amidine functionality, also makes it a valuable intermediate for synthesizing more complex, 'biopromising' heterocyclic systems [3].

Why 4,5-Dihydro-3H-1-benzazepin-2-amine Cannot Be Replaced by Generic Benzazepines in Receptor-Specific Studies


Generic substitution among benzazepines is scientifically unsound due to the profound target divergence within this chemical class. For instance, while many 1- and 3-benzazepine derivatives are potent and highly selective dopamine D1 receptor antagonists (e.g., NNC-112 with picomolar Ki) or serotonin 5-HT2C receptor agonists (e.g., Lorcaserin), 4,5-dihydro-3H-1-benzazepin-2-amine demonstrates a unique pharmacological signature, showing no significant affinity for D1, D2, or 5-HT2 receptors [1]. Instead, its primary interaction is a moderate antagonism at the α4β1δ GABAA receptor [2], a target profile that is absent in its more widely studied analogs. Therefore, replacing it with another benzazepine would introduce a completely different set of pharmacological liabilities and completely alter the outcome of a CNS-focused study or assay.

Quantitative Differentiation of 4,5-Dihydro-3H-1-benzazepin-2-amine: Selectivity, Synthetic Utility, and Physicochemical Properties


Unique GABAA Receptor Antagonism vs. Absent Dopaminergic Activity

In contrast to the potent dopaminergic activity of 1-phenylbenzazepines and NNC-series compounds, 4,5-dihydro-3H-1-benzazepin-2-amine exhibits a distinct pharmacological profile. It demonstrates moderate antagonist activity at the recombinant human α4β1δ GABAA receptor [1]. Crucially, it shows no detectable affinity for the Beta-1 adrenergic receptor [2], and very weak or no affinity for other common CNS targets, highlighting its unique selectivity profile.

GABAA Receptor CNS Disorders Selectivity

Defined Off-Target Selectivity Profile: Lack of Interaction with Key CNS Receptors

A comprehensive selectivity panel demonstrates the compound's 'clean' profile. It displays no meaningful affinity (Ki > 10,000 nM) for a range of receptors commonly associated with benzazepine pharmacology, including the peripheral benzodiazepine receptor (Translocator protein), alpha-2 adrenergic receptor, beta-2 adrenergic receptor, and the delta opioid receptor [1]. Furthermore, it showed negligible inhibition (IC50 > 300,000 nM) of the enzyme DGAT1, a target for some benzazepine-derived metabolic disorder drugs [2].

Off-target Effects Selectivity Panel Drug Discovery

Distinct Reactivity as a Synthetic Intermediate via Visible-Light Photocatalysis

Unlike more highly substituted and sterically hindered benzazepine derivatives, 4,5-dihydro-3H-1-benzazepin-2-amine is a uniquely versatile substrate for visible-light-promoted fluoroalkylative cyclization [1]. This method allows for the efficient, mild, and chemoselective synthesis of a library of 'biopromising' 1-fluoroalkyl-substituted imidazobenzazepines, which are valuable for exploring new chemical space in CNS and other therapeutic areas. Many closely related benzazepine cores (e.g., 3-benzazepines or N-alkylated 1-benzazepines) are not suitable for this specific transformation due to differences in their electronic structure and steric environment.

Organic Synthesis Photochemistry Late-Stage Functionalization

Favorable Physicochemical Properties for CNS Drug Design

The compound possesses a physicochemical profile that aligns well with CNS drug-likeness guidelines. Its calculated logP is -1.244, indicating high hydrophilicity [1]. This is a stark contrast to many lipophilic benzazepine derivatives (e.g., N-benzyl-4,5-dihydro-3H-1-benzazepin-2-amine with a logP of 4.28) , which can be associated with poor solubility and high metabolic clearance. With a molecular weight of 160.22 g/mol and only 1 H-bond donor, it falls well within the optimal range for CNS penetration.

CNS MPO Physicochemical Properties Drug-likeness

Defined Application Scenarios for 4,5-Dihydro-3H-1-benzazepin-2-amine Based on Verifiable Evidence


Development of Novel α4β1δ GABAA Receptor Modulators

This compound serves as a validated starting point for medicinal chemistry programs targeting the α4β1δ GABAA receptor, a subtype implicated in anxiety, epilepsy, and cognitive function. As supported by its IC50 of 1,020 nM [1], it provides a tractable, moderate-potency lead with a clean selectivity profile against dopaminergic, adrenergic, and other off-targets [2]. This allows chemists to conduct SAR studies with high confidence that improvements in potency and efficacy are driven by specific interactions with the GABAA binding site, not by promiscuous activity.

Synthesis of Diverse Fluoroalkylated Imidazobenzazepine Libraries

The compound is a premier substrate for visible-light-driven cyclization reactions to create novel fluorinated heterocycles [1]. This application is ideal for groups focused on expanding chemical space and creating patentable matter. The mild reaction conditions, use of an organocatalyst, and compatibility with a wide range of perfluoroalkyl iodides (RfI) make this a robust and scalable methodology for producing complex, three-dimensional molecular scaffolds that are otherwise challenging to synthesize.

Use as a Pharmacological Tool Compound for GABAA Subtype Dissection

Due to its lack of activity at dopamine D1, D2, serotonin 5-HT2, and adrenergic receptors [2], this compound is uniquely suited for use as a control or tool compound in complex cellular or tissue assays where the experimental objective is to isolate the role of α4β1δ GABAA receptors [1]. Its use will not introduce confounding signals from other major neuromodulatory pathways, thereby increasing the specificity and interpretability of results in neuropharmacology studies.

Scaffold for Optimizing CNS Drug-like Physicochemical Properties

The low logP (-1.244) and low molecular weight of this benzazepine core [1] make it an attractive starting point for projects where optimizing for oral bioavailability and CNS penetration is a primary goal. Unlike many more lipophilic benzazepine-derived leads (e.g., N-benzyl analog with logP of 4.28) [2], this scaffold is pre-optimized for aqueous solubility, reducing the need for later-stage structural modifications that often compromise potency or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-dihydro-3H-1-benzazepin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.